molecular formula C14H23NO4 B2386907 ethyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[2.3]hexane-2-carboxylate CAS No. 2130943-32-5

ethyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[2.3]hexane-2-carboxylate

Cat. No.: B2386907
CAS No.: 2130943-32-5
M. Wt: 269.341
InChI Key: NFEVKXPKXWTREW-UHFFFAOYSA-N
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Description

The compound with the molecular formula C©©©OC(NC1CC2(CC2C(=O)Occ)C1)=O is a complex organic molecule It is characterized by its unique structure, which includes a tert-butyl group, a carbamate linkage, and a bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the bicyclic framework through a Diels-Alder reaction, followed by functional group transformations to introduce the carbamate and tert-butyl groups. The reaction conditions often require the use of catalysts, such as Lewis acids, and controlled temperatures to ensure high yields and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems can help optimize reaction conditions and minimize waste. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The presence of the carbamate group makes it susceptible to oxidation reactions, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like halides and amines are employed under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

This compound has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: Its unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug development.

    Medicine: The compound’s pharmacological properties are being explored for the treatment of various diseases.

    Industry: It is used in the production of polymers and other advanced materials due to its stability and reactivity.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The carbamate group can form hydrogen bonds with enzymes and receptors, modulating their activity. Additionally, the bicyclic framework provides structural rigidity, enhancing the compound’s binding affinity and selectivity. The pathways involved in its mechanism of action are currently under investigation, with studies focusing on its potential as an enzyme inhibitor and receptor modulator.

Comparison with Similar Compounds

Similar Compounds

  • C©©©OC(NC1CC2(CC2C(=O)Occ)C1)=O
  • C©©©OC(NC1CC2(CC2C(=O)Occ)C1)=O

Uniqueness

This compound stands out due to its unique combination of a tert-butyl group, a carbamate linkage, and a bicyclic framework. These structural features confer distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it offers enhanced stability, reactivity, and binding affinity, which are advantageous for both research and industrial purposes.

Properties

IUPAC Name

ethyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[2.3]hexane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-5-18-11(16)10-8-14(10)6-9(7-14)15-12(17)19-13(2,3)4/h9-10H,5-8H2,1-4H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFEVKXPKXWTREW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC12CC(C2)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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